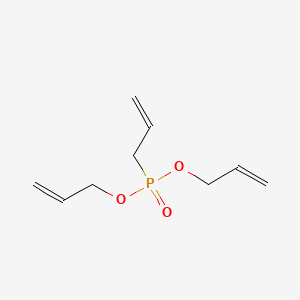![molecular formula C9H6N2S B13820574 6H-[1,3]Thiazolo[4,5-e]indole CAS No. 32530-63-5](/img/structure/B13820574.png)
6H-[1,3]Thiazolo[4,5-e]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-[1,3]Thiazolo[4,5-e]indole is a heterocyclic compound that features a fused ring system containing both thiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,3]Thiazolo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with indole derivatives in the presence of oxidizing agents such as potassium ferricyanide . Another approach includes the use of hydrazonoyl halides as precursors, which react with thioamides to form the desired thiazole-indole fused ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic procedures starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6H-[1,3]Thiazolo[4,5-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazoloindole compounds .
Scientific Research Applications
6H-[1,3]Thiazolo[4,5-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6H-[1,3]Thiazolo[4,5-e]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar thiazole ring system but differ in their overall structure and properties.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused with the thiazole ring, offering different chemical and biological properties.
Uniqueness
6H-[1,3]Thiazolo[4,5-e]indole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
32530-63-5 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
6H-pyrrolo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-5,10H |
InChI Key |
UANGBHLCLORANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=C3)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
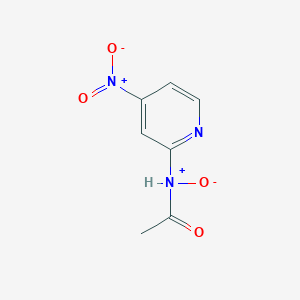
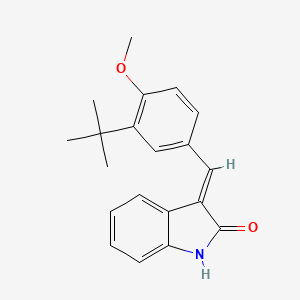


![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
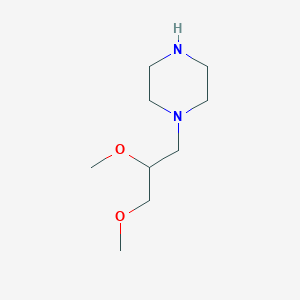
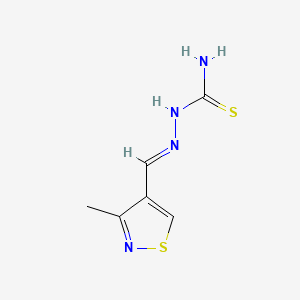
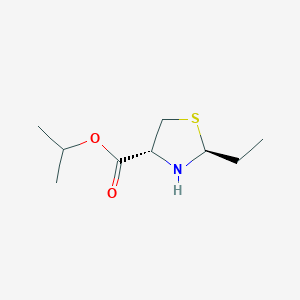
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
